molecular formula C8H8BrN3 B1403012 5-Bromo-2-(dimethylamino)nicotinonitrile CAS No. 1346537-10-7

5-Bromo-2-(dimethylamino)nicotinonitrile

Cat. No.: B1403012
CAS No.: 1346537-10-7
M. Wt: 226.07 g/mol
InChI Key: QLFQVUVFUBVXGW-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H8BrN3. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(dimethylamino)nicotinonitrile involves the reaction of 2-cyano-5-bromopyridine with dimethylacetamide. The reaction is typically catalyzed by a base, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(dimethylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine and dimethylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)nicotinonitrile: Lacks the bromine atom at the 5-position.

    5-Bromo-2-aminonicotinonitrile: Contains an amino group instead of a dimethylamino group at the 2-position.

    5-Bromo-2-(methylamino)nicotinonitrile: Contains a methylamino group instead of a dimethylamino group at the 2-position.

Uniqueness

5-Bromo-2-(dimethylamino)nicotinonitrile is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-bromo-2-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQVUVFUBVXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745072
Record name 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346537-10-7
Record name 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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